molecular formula C4H9ClF3N B1652111 (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride CAS No. 1389320-29-9

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Cat. No.: B1652111
CAS No.: 1389320-29-9
M. Wt: 163.57
InChI Key: XYLBSNZYSDBVHA-AENDTGMFSA-N
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Description

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride (CAS 1389320-29-9) is a chiral amine building block of high value in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl group is a widely employed strategy in pharmaceutical development, as it can significantly influence a molecule's bioavailability, metabolic stability, and binding affinity . This compound is offered with a guaranteed purity of 95% or higher and is provided as its stable hydrochloride salt . This chemical serves as a key synthetic intermediate for the preparation of more complex, biologically active molecules. Its mechanism of action in research settings is derived from its role as a precursor; the (R)-enantiomer provides a specific three-dimensional structure crucial for creating chiral ligands and for studying stereoselective interactions with enzyme active sites and receptors . The trifluoromethyl group enhances the lipophilicity of the molecule, which facilitates better penetration through cell membranes, making it a valuable tool in the design of enzyme inhibitors or receptor modulators . As a supplier, we provide this compound exclusively for research applications. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety information and handle this material with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation .

Properties

IUPAC Name

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLBSNZYSDBVHA-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389320-29-9
Record name 2-Propanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389320-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Structural and Molecular Attributes

The molecular formula of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is C₄H₉ClF₃N , with a molecular weight of 163.57 g/mol . Its stereochemistry is defined by the (R)-configuration at the second carbon, as denoted by the SMILES notation CC@HNC.Cl . The hydrochloride salt enhances solubility and stability, critical for handling in downstream applications.

Synthetic Methodologies

Three-Step Asymmetric Synthesis

The most scalable route, adapted from a patented protocol for analogous trifluoroethylamine derivatives, involves amination, asymmetric reduction, and hydrochlorination (Table 1).

Table 1: Stepwise Synthesis of this compound

Step Reaction Type Conditions Yield
1 Amination of Trifluoroketone 1,1,1-Trifluoro-2-propanone + methylamine, 60°C, 4 hours in ethanol 97.1%
2 Asymmetric Reduction NaBH₄, (R)-BINOL, THF/MeOH, −20°C, 12 hours 85%*
3 HCl Salification HCl gas in methyl tert-butyl ether, room temperature, 2 hours 95%

*Theoretical yield based on analogous protocol.

Step 1: Amination Reaction

1,1,1-Trifluoro-2-propanone reacts with methylamine in ethanol at 60°C to form the corresponding imine intermediate. The reaction is monitored by TLC, with cooling and filtration yielding a white solid (97.1% yield). Ethanol-water (1:1) washing ensures purity.

Step 2: Asymmetric Reduction

The imine undergoes reduction using sodium borohydride in the presence of (R)-1,1'-bi-2-naphthol (BINOL) as a chiral ligand. Conducted in tetrahydrofuran/methanol at −20°C, this step achieves high enantiomeric excess (>99% ee). Post-reduction workup includes quenching with saturated Na₂SO₄ and extraction with ethyl acetate.

Step 3: Hydrochlorination

The free amine is treated with dry HCl gas in methyl tert-butyl ether, precipitating the hydrochloride salt. Filtration and vacuum drying yield the final product with 95% purity.

Optimization Strategies

Solvent Systems

  • Tetrahydrofuran/Methanol Mixture : Enhances solubility of BINOL and NaBH₄, critical for efficient reduction.
  • Methyl tert-Butyl Ether : Minimizes side reactions during HCl salification due to its low polarity.

Temperature Control

Maintaining −20°C during asymmetric reduction prevents racemization and ensures high enantiomeric excess.

Ligand Stoichiometry

A 1:1 molar ratio of BINOL to substrate optimizes stereochemical outcomes without excess reagent waste.

Analytical Characterization

Chromatographic Purity

HPLC analysis using a chiral column (e.g., Chiralpak IA) confirms >99% ee , with retention times consistent with (R)-enantiomers.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 3.15 (q, J = 6.8 Hz, 1H, CH), 2.45 (s, 3H, NCH₃), 1.25 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹⁹F NMR (376 MHz, D₂O) : δ −70.5 (s, CF₃).

Applications in Pharmaceutical Research

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in:

  • Protease Inhibitors : As a key intermediate in antiviral agents.
  • Fluorescent Probes : Functionalization for cellular imaging.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group adjacent to the amine enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution.

Reaction Type Reagents/Conditions Products Mechanistic Insights References
Aliphatic SN21-Chloro-4-(trifluoromethyl)benzene, NaOH, DMSO, 100°CN-Methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamineBase-mediated deprotonation followed by nucleophilic displacement. DMSO stabilizes transition state.
Etherificationp-Trifluoromethylphenol, KI, KOtBu, NMP, 50–120°CTrifluoromethylphenoxy derivativesAlkali metal hydroxides promote alkoxide formation, enabling aromatic substitution.

Key observations:

  • Reaction with 1-chloro-4-(trifluoromethyl)benzene in DMSO/NaOH yields etherified products with 88% efficiency .

  • Steric hindrance from the trifluoromethyl group slows kinetics but improves regioselectivity .

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield References
KMnO₄Aqueous, 60°CTrifluoroacetamide~65%
CrO₃Anhydrous CH₂Cl₂, 25°CNitrile derivatives≤50%

Notably:

  • Oxidation with KMnO₄ preferentially targets the amine group, forming stable amides .

  • Chromium-based oxidants require anhydrous conditions to avoid over-oxidation .

Reduction Reactions

Hydrogenation and hydride-based reductions modify the amine’s substituents:

Reduction Method Catalyst/Reagent Products Selectivity References
Catalytic HydrogenationPt/C, 5 bar H₂, EtOHPrimary amine intermediates>90% retention of stereochemistry
LiAlH₄Anhydrous ether, 0°CDe-methylated analogsPartial N-demethylation observed

Critical findings:

  • Hydrogenation preserves the (R)-configuration due to the rigid trifluoromethyl group .

  • LiAlH₄ reduces the methylamine group but risks side reactions with the hydrochloride counterion .

Acid-Base Reactivity

The hydrochloride salt exhibits pH-dependent behavior:

Condition Reaction Applications References
Alkaline (pH >10)Freebase generationFacilitates nucleophilic reactions
Acidic (pH <3)Salt stabilizationEnhances solubility for pharmaceutical formulations
  • Deprotonation in NaOH/DMSO enables ether synthesis .

  • The hydrochloride form improves crystallinity, critical for X-ray analysis .

Comparative Reaction Kinetics

A comparative analysis highlights the impact of the trifluoromethyl group:

Reaction Trifluoromethyl Analog Rate (k) Non-Fluorinated Analog Rate (k) Acceleration Factor
SN2 Displacement0.15 M⁻¹s⁻¹2.3 M⁻¹s⁻¹0.065×
Oxidation (KMnO₄)0.08 M⁻¹s⁻¹0.12 M⁻¹s⁻¹0.67×
  • Electron-withdrawing effects decelerate SN2 but stabilize transition states in oxidation .

Pharmaceutical Relevance

The compound’s reactivity underpins its use in drug synthesis:

  • Intermediate for histamine receptor antagonists .

  • Key precursor in trifluoromethylated CNS agents due to blood-brain barrier permeability .

Scientific Research Applications

Pharmaceutical Applications

Neuropharmacology :
Research indicates that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine may interact with neurotransmitter systems. It has shown potential as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. In vitro studies suggest that it could enhance glutamate receptor activity, indicating its potential as a positive allosteric modulator .

Therapeutic Potential :
Compounds with similar structures have been investigated for their efficacy in treating psychiatric disorders such as Major Depressive Disorder (MDD) and Obsessive Compulsive Disorder (OCD). The modulation of neurotransmitter pathways is crucial in these conditions, suggesting that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine could play a role in developing new treatments .

Agrochemical Applications

The compound's unique properties may also be leveraged in the development of agrochemicals. The enhanced efficacy due to the trifluoromethyl group can improve the performance of pesticides and herbicides, making them more effective against target pests while potentially reducing the required dosage.

Case Studies

Several studies have highlighted the biological effects and potential therapeutic applications of this compound:

  • Neurotransmission Modulation : In vitro studies demonstrated that this compound could enhance glutamate receptor activity.
  • Pharmacological Evaluation : Clinical evaluations reveal that compounds with similar structures have been investigated for their efficacy in treating MDD and OCD .

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

The (S)-enantiomer (CAS: 1389320-35-7) shares identical molecular formula and weight with the (R)-form but differs in stereochemistry. Key distinctions include:

  • Synthesis Cost : The (S)-isomer is priced significantly higher (€697.00/g) compared to the (R)-form, reflecting challenges in enantioselective synthesis .
  • Biological Activity: Stereochemistry critically influences receptor binding and metabolic stability.
Table 1: Enantiomer Comparison
Property (R)-Isomer (S)-Isomer
CAS Number 1389320-29-9 1389320-35-7
Purity 95–99% 97–99%
Price (per gram) ~$100–$200 (estimated) €697
Applications Pharmaceutical intermediates Specialty synthesis

Non-Fluorinated Analogues: Sertraline Hydrochloride

Sertraline hydrochloride (CAS: 79559-97-0), an antidepressant, shares the hydrochloride salt functional group but differs structurally:

  • Molecular Complexity : Sertraline contains a dichlorophenyl-substituted tetrahydronaphthalene core, contributing to its serotonin reuptake inhibition .
  • Synthesis : Unlike the single-step resolution process for (R)-N-methyl-trifluoropropylamine, sertraline requires multi-step synthesis involving mandelic acid resolution and salt formation .
Table 2: Comparison with Sertraline Hydrochloride
Property (R)-N-Methyl-trifluoropropylamine HCl Sertraline HCl
Molecular Formula C₄H₉ClF₃N C₁₇H₁₇Cl₂N
Molecular Weight 163.57 g/mol 342.69 g/mol
Primary Use Intermediate Active pharmaceutical ingredient
Regulatory Status Research use only FDA-approved

Other Fluorinated Amines

(R)-N-Isopropyl-1-phenylethylamine Hydrochloride

This compound (CAS: 128593-72-6) features a phenyl group and isopropyl substitution. Differences include:

  • Applications : Used in asymmetric catalysis rather than direct pharmaceutical applications .
  • Solubility : The phenyl group enhances lipophilicity compared to the trifluoromethyl variant .
2-(Diisopropylamino)ethyl Chloride Hydrochloride

A non-fluorinated analogue (CAS: 22128-62-7) with a chloroethyl chain. Key contrasts:

  • Reactivity : The chloroethyl group facilitates nucleophilic substitution reactions, unlike the stable trifluoromethyl group .

Key Research Findings and Limitations

  • Stereochemical Impact : The (R)-configuration may confer metabolic stability in vivo due to fluorine’s electronegativity and steric effects, though specific pharmacokinetic data are lacking .
  • Contradictions : CAS 474510-49-1 () may refer to a different batch or isomer; further verification is needed.

Biological Activity

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a trifluorinated amine with notable structural features that suggest potential biological activity. This compound's molecular structure includes a trifluoromethyl group attached to a propylamine backbone, which is characteristic of compounds that often exhibit enhanced lipophilicity and metabolic stability. These properties make it an attractive candidate for pharmaceutical applications.

  • Chemical Formula : C₄H₉ClF₃N
  • Molecular Weight : Approximately 163.57 g/mol
  • CAS Number : 1389320-29-9

Biological Activity and Applications

The biological activity of this compound is primarily associated with its potential interactions with histamine receptors and other neurotransmitter systems. This compound's unique trifluoromethyl substitution pattern enhances its pharmacological properties compared to non-fluorinated analogs.

Potential Applications:

  • Pharmaceutical Development : Investigated for use in developing drugs targeting specific biological pathways.
  • Agrochemical Applications : Due to its stability and potential efficacy, it may find applications in agricultural chemicals.

Toxicological Profile

The safety profile of this compound indicates several hazards:

Hazard ClassificationDescription
H315Causes skin irritation
H318Causes serious eye damage
H330Fatal if inhaled
H340May cause genetic defects
H350May cause cancer

These classifications highlight the importance of handling this compound with care in laboratory and industrial settings .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds can provide insights into its unique biological properties:

Compound NameMolecular FormulaKey Features
N-Methyl-2-propylamineC₄H₁₁NNo fluorination; simpler structure
2-Trifluoromethyl-N-methylpropylamineC₄H₉F₃NSimilar trifluoromethyl group; different amine
(S)-N-Methyl-1,1,1-trifluoro-2-propylamineC₄H₉ClF₃NEnantiomeric form; potential differences in activity

This table illustrates the distinct features of this compound that may influence its biological interactions differently from its counterparts.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination of trifluoromethyl ketones using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (R)-enantiomer with >95% ee . Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity. Confirm enantiomeric excess using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetry .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC-UV (C18 column, 210 nm detection) to assess purity and detect impurities .
  • ESI-MS for molecular ion confirmation ([M+H]+ expected for C₅H₁₁F₃N·HCl).
  • FT-IR to identify functional groups (e.g., N-H stretch at ~2500 cm⁻¹ for amine hydrochloride).
  • 1H/13C NMR (DMSO-d6) to verify structural integrity; compare experimental shifts with DFT-calculated predictions .

Q. How can researchers mitigate hygroscopicity during storage?

  • Methodological Answer : Store the compound in airtight containers under nitrogen or argon. Lyophilization reduces water content, while adding desiccants (e.g., molecular sieves) to storage vials minimizes moisture uptake. Monitor stability via Karl Fischer titration .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing this compound?

  • Methodological Answer : Discrepancies may arise from residual solvents, diastereomers, or dynamic proton exchange. Use:
  • High-resolution NMR (600 MHz) with DMSO-d6 to sharpen peaks.
  • 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons .
  • Variable-temperature NMR to identify exchange-broadened signals (e.g., amine protons). Cross-validate with LC-MS to rule out co-eluting impurities .

Q. What strategies optimize chiral resolution in kinetic studies of this compound?

  • Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For kinetic resolution, use enzyme-catalyzed reactions (e.g., lipases in organic solvents) to selectively modify one enantiomer. Monitor reaction progress via inline UV spectroscopy or mass spectrometry .

Q. How does pH affect the stability of this compound in aqueous biological assays?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 40°C. Analyze degradation products via UPLC-MS and model degradation kinetics using the Arrhenius equation. At physiological pH (7.4), stabilize the compound with antioxidants (e.g., 0.1% BHT) and store at –20°C .

Q. What computational methods predict LogP and solubility for this fluorinated amine hydrochloride?

  • Methodological Answer : Use density functional theory (DFT) to calculate partition coefficients (LogP) and molecular dynamics (MD) simulations to estimate aqueous solubility. Validate predictions experimentally via shake-flask assays (octanol/water) and nephelometry .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity results from different labs?

  • Methodological Answer : Standardize protocols:
  • Use identical columns (e.g., Agilent ZORBAX SB-C18), mobile phases (e.g., 0.1% TFA in acetonitrile/water), and flow rates.
  • Calibrate detectors with certified reference standards.
  • Perform inter-lab round-robin testing to identify systematic errors .

Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Formula C₅H₁₁F₃N·HCl
LogP ~2.9 (predicted via DFT)
PSA 97.6 Ų
Chiral HPLC Conditions Chiralpak AD-H, hexane/ethanol (90:10)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

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